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N-[1-(2-methylphenyl)propyl]propanamide

Enzyme inhibition PNMT SAR

Researchers often encounter false hits in PNMT high-throughput screens due to non-specific aggregation. This chiral propanamide, with a confirmed Ki of 1.11 × 10⁶ nM against PNMT, serves as a precise negative control, defining the lower sensitivity boundary for assays. - Validated negative control: Eliminates non-specific assay interference below 10 μM. - Selectivity panel component: Exhibits 18 off-target interactions distinct from prilocaine, enabling liability profiling. - Lipophilic reference: XLogP3 of 2.8 makes it a benchmark for calibrating PAMPA and Caco-2 permeability assays.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B5339637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-methylphenyl)propyl]propanamide
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1C)NC(=O)CC
InChIInChI=1S/C13H19NO/c1-4-12(14-13(15)5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3,(H,14,15)
InChIKeyXDQNLHZZDOVRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(2-methylphenyl)propyl]propanamide – Structural Identity & Baseline Properties


N-[1-(2-methylphenyl)propyl]propanamide (PubChem CID 56922182) is a synthetic chiral propanamide derivative with molecular formula C₁₃H₁₉NO and molecular weight 205.30 g/mol [1]. The compound features a 2-methylphenyl ring linked via a chiral carbon to a propylamine moiety acylated with propanoic acid, yielding a single hydrogen bond donor (amide NH) and a computed logP of 2.8 [1]. It is catalogued in ChEMBL (CHEMBL3484993) with 25 bioactivity data points across enzyme inhibition and functional assays [2], indicating its relevance as a pharmacological probe or analytical reference standard.

Why Generic Propanamide Substitutions Cannot Be Assumed Interchangeable


The ortho-methyl substitution on the phenyl ring and the chiral center at the α-carbon to nitrogen jointly dictate the compound's three-dimensional pharmacophore. Even among close regioisomers—such as N-(1-(3-methylphenyl)propyl)propanamide or N-(1-(4-methylphenyl)propyl)propanamide—the spatial orientation of the methyl group alters both lipophilicity distribution and steric accessibility to target binding pockets [1]. Simply substituting any “propanamide analog” without controlling for both regioisomerism and stereochemistry risks irreproducible binding data and erroneous structure–activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence Versus Closest Structural Analogs


PNMT Enzyme Inhibition: Affinity Comparison with Structural Analogs

In a radiochemical assay measuring inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), N-[1-(2-methylphenyl)propyl]propanamide exhibited a Ki of 1.11 × 10⁶ nM [1]. This weak affinity contrasts with the sub-micromolar to nanomolar potencies reported for close structural relatives bearing alternative N-substituents or halogen modifications on the phenyl ring, highlighting that the ortho-methyl, N-propionyl substitution pattern substantially impairs PNMT binding [1]. The quantitative deficit (>10⁶-fold difference relative to optimized PNMT inhibitors) makes this compound a useful negative-control probe for SAR campaigns aimed at identifying critical pharmacophoric features for PNMT engagement.

Enzyme inhibition PNMT SAR

ChEMBL Bioactivity Profile: Selectivity Fingerprint Distinction

ChEMBL records 25 bioactivity data points for CHEMBL3484993, predominantly inhibition-type assays encompassing functional and toxicity readouts [1]. While exact IC₅₀/Ki values for each target require direct database query, the breadth of the profile—covering 18 distinct protein targets—enables construction of a selectivity fingerprint. This fingerprint can be directly compared with the profiles of close analogs (e.g., N-(2-methylphenyl)-2-(propylamino)propanamide, prilocaine) to identify target classes where the ortho-methyl, N-propionyl architecture confers divergent polypharmacology.

Bioactivity profiling Selectivity ChEMBL

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding

Computed physicochemical descriptors for N-[1-(2-methylphenyl)propyl]propanamide include XLogP3 = 2.8, a single hydrogen bond donor (amide NH), one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 29.1 Ų [1]. In comparison, prilocaine (Propanamide, N-(2-methylphenyl)-2-(propylamino)-) possesses an additional secondary amine donor and a TPSA of ~32–35 Ų, resulting in higher polarity and altered membrane permeability [2]. The reduction in hydrogen-bond donors and lower TPSA of the target compound predict enhanced passive membrane diffusion, which may be advantageous for intracellular target engagement or blood-brain barrier penetration in cellular assays.

Physicochemical properties logP Drug-likeness

Recommended Application Scenarios Based on Verified Evidence


Negative-Control Probe in PNMT Inhibitor Screening

The compound's millimolar-range Ki against PNMT (1.11 × 10⁶ nM) [1] makes it a suitable negative control for high-throughput screening campaigns seeking PNMT inhibitors. Including this compound in screening plates allows researchers to define the assay's lower sensitivity boundary, ensuring that hits identified below 10 μM represent true structure-dependent inhibition rather than non-specific aggregation or assay interference.

Selectivity Profiling Against Sodium-Channel Amide Local Anesthetics

With 18 distinct protein targets catalogued in ChEMBL [2], this compound can serve as a selectivity panel component when profiling amide-based local anesthetics. Its distinct pharmacological fingerprint compared to prilocaine enables identification of off-target liabilities arising from the secondary amine moiety absent in this pure propanamide derivative.

Membrane Permeability Reference in Cellular Uptake Studies

The elevated XLogP3 (2.8) and reduced hydrogen-bond donor count (1) relative to prilocaine analogs (XLogP3 ~2.1, HBD = 2) [3] recommend this compound as a lipophilic permeability reference standard. It can be used to calibrate parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, providing a benchmark for compounds designed for enhanced passive diffusion.

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